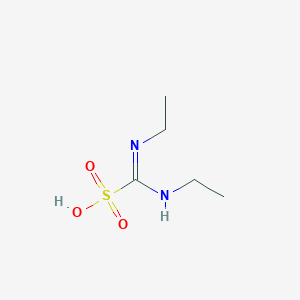
2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid
説明
2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid, also known as AMPA, is a non-selective agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a subtype of ionotropic glutamate receptors. AMPA receptors are widely distributed in the central nervous system and play an important role in synaptic plasticity, learning, and memory.
作用機序
2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid acts as a non-selective agonist of the 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid receptor, which is a ligand-gated ion channel that mediates the fast excitatory neurotransmission in the central nervous system. Upon binding of 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid to the receptor, the channel opens and allows the influx of positively charged ions such as sodium and calcium, leading to depolarization of the postsynaptic membrane and the generation of an action potential.
Biochemical and Physiological Effects
2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid has been shown to enhance synaptic transmission and promote long-term potentiation, which is a cellular mechanism underlying learning and memory. It has also been reported to increase the release of dopamine, a neurotransmitter involved in reward and motivation. However, excessive activation of 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid receptors can lead to excitotoxicity, a pathological process that contributes to neuronal damage and cell death in neurological disorders.
実験室実験の利点と制限
2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid is a useful tool in neuroscience research due to its ability to selectively activate 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid receptors. It can be used to study the function and regulation of 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid receptors, as well as their role in synaptic plasticity and memory. However, the use of 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid in lab experiments is limited by its potential toxicity and the need for careful control of concentration and exposure time.
将来の方向性
There are several future directions for research on 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid, including the development of selective agonists and antagonists for 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid receptors, the investigation of the role of 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid receptors in neurological disorders, and the exploration of the therapeutic potential of 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid in cognitive enhancement and neuroprotection. Furthermore, the use of 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid in optogenetics, a technique that allows the control of neuronal activity with light, may provide new opportunities for studying the function of 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid receptors in vivo.
科学的研究の応用
2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid has been extensively studied in scientific research for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been investigated for its role in synaptic plasticity and memory formation. In addition, 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid has been used as a tool in neuroscience research to study the function of 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid receptors.
特性
IUPAC Name |
2-(2-amino-6-oxo-1H-pyrimidin-5-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-8(2,6(13)14)4-3-10-7(9)11-5(4)12/h3H,1-2H3,(H,13,14)(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXXEKENPPXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(NC1=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654913 | |
| Record name | 2-(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid | |
CAS RN |
1184920-53-3 | |
| Record name | 2-(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,3-Bis(2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B3185585.png)








![1H-Pyrazolo[3,4-b]pyridine, 3-(4-piperidinyl)-](/img/structure/B3185639.png)
